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Abstract
This technical guide provides a comprehensive examination of the intramolecular hydrogen

bond (IHB) in 2-nitroaniline, a fundamental interaction that significantly influences its

molecular structure, properties, and reactivity. Through a detailed analysis of crystallographic,

spectroscopic, and computational data, this document elucidates the nature and characteristics

of the N-H···O hydrogen bond. This guide is intended to serve as a core resource for

researchers, scientists, and professionals in drug development by providing a consolidated

repository of quantitative data, detailed experimental and computational protocols, and visual

representations of the underlying chemical principles.

Introduction
2-Nitroaniline is an important organic intermediate widely used in the synthesis of dyes,

pharmaceuticals, and other specialty chemicals.[1] Its chemical behavior and physical

properties are markedly influenced by the presence of an intramolecular hydrogen bond

between the amino (-NH₂) and nitro (-NO₂) groups. This interaction, which involves the

donation of a hydrogen atom from the amino group to an oxygen atom of the nitro group,

results in the formation of a stable six-membered ring.[2][3] Understanding the nuances of this

IHB is crucial for predicting molecular conformation, crystal packing, and reactivity, which are
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critical parameters in fields such as medicinal chemistry and materials science. This guide

synthesizes key findings from various analytical techniques to provide a detailed and practical

overview of this important non-covalent interaction.

Molecular Structure and the Intramolecular
Hydrogen Bond
The ortho positioning of the amino and nitro groups on the benzene ring in 2-nitroaniline
facilitates the formation of a strong intramolecular hydrogen bond. This interaction locks the

molecule into a planar conformation, which has been confirmed by X-ray crystallographic

studies.[4][5] The hydrogen bond creates a pseudo-aromatic six-membered ring, contributing to

the overall stability of the molecule.[2][3]

dot graph 2_Nitroaniline_Structure { layout=neato; node [shape=plaintext, fontname="Arial",

fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom positions N1 [label="N", pos="0,1.2!", color="#4285F4"]; H1 [label="H", pos="-0.8,1.7!",

color="#202124"]; H2 [label="H", pos="0.8,1.7!", color="#202124"]; C1 [label="C", pos="0,0!",

color="#202124"]; C2 [label="C", pos="1.2,-0.7!", color="#202124"]; C3 [label="C",

pos="1.2,-2.1!", color="#202124"]; C4 [label="C", pos="0,-2.8!", color="#202124"]; C5

[label="C", pos="-1.2,-2.1!", color="#202124"]; C6 [label="C", pos="-1.2,-0.7!",

color="#202124"]; N2 [label="N", pos="2.4,0!", color="#4285F4"]; O1 [label="O", pos="2.4,1.2!",

color="#EA4335"]; O2 [label="O", pos="3.4,-0.7!", color="#EA4335"];

// Bonds N1 -- C1; N1 -- H1; N1 -- H2; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 --

C1; C2 -- N2; N2 -- O1 [label="+"]; N2 -- O2 [label="-"];

Click to download full resolution via product page

Figure 1: Molecular structure of 2-nitroaniline with the intramolecular hydrogen bond.

Quantitative Data
The following tables summarize key quantitative data obtained from experimental and

computational studies on the intramolecular hydrogen bond in 2-nitroaniline and its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b044862?utm_src=pdf-body
https://www.cup.uni-muenchen.de/ch/compchem/pop/nbo2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7670882/
https://m.youtube.com/watch?v=OhknVx3In08
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Intramolecular_Hydrogen_Bonding_in_cis_3_Hydroxymethyl_cyclopentanol.pdf
https://www.benchchem.com/product/b044862?utm_src=pdf-body-img
https://www.benchchem.com/product/b044862?utm_src=pdf-body
https://www.benchchem.com/product/b044862?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


derivatives.

Table 1: Crystallographic Data for the Intramolecular
Hydrogen Bond in 2-Nitroaniline Derivatives

Compoun
d

D-H···A d(D-H) / Å
d(H···A) /
Å

d(D···A) /
Å

∠(D-
H···A) / °

Referenc
e

5-Methyl-2-

nitroaniline
N-H···O - - - - [5]

2,4-Dinitro-

N-(2-

phenylethyl

)aniline

N-H···O - - - - [6]

4-Methyl-2-

nitroaniline
N-H···O - - - - [7]

Note: Specific bond lengths and angles were not explicitly provided in the abstracts of all cited

sources, but their presence was confirmed.

Table 2: Infrared Spectroscopic Data for 2-Nitroaniline in
Various Solvents

Solvent
ν_as(NH₂) /
cm⁻¹

ν_s(NH₂) /
cm⁻¹

Δν (ν_as - ν_s)
/ cm⁻¹

Reference

Carbon

tetrachloride
3525 3400 125 [8]

Dichloromethane - - - [8]

Chloroform - - - [8]

Dioxane 3475 3345 130 [8]

Note: A larger difference between the asymmetric and symmetric stretching frequencies (Δν) is

indicative of a stronger intramolecular hydrogen bond.[8]
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Table 3: ¹H NMR Chemical Shifts for 2-Nitroaniline
Protons

Chemical Shift (ppm) in
CDCl₃

Reference

Amino (-NH₂) ~4-6 (broad singlet) [9]

Aromatic ~6.5-8.5 [9]

Note: The chemical shift of the amino protons is influenced by hydrogen bonding and the

solvent used.[9]

Table 4: Computational Data (DFT) for 2-Nitroaniline
Parameter Calculated Value Reference

N-H Bond Length (involved in

H-bond)
- [10]

H···O Distance - [10]

N···O Distance - [10]

N-H···O Angle - [10]

Hydrogen Bond Energy - [11]

Note: While the use of DFT for calculating these parameters is established, specific values for

2-nitroaniline were not consistently reported in the initial search results.

Experimental and Computational Protocols
This section provides detailed methodologies for the key experimental and computational

techniques used to characterize the intramolecular hydrogen bond in 2-nitroaniline.

Infrared (IR) Spectroscopy
Objective: To observe the N-H stretching vibrations and infer the presence and strength of the

intramolecular hydrogen bond.

Protocol:
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Sample Preparation: Prepare a ~0.1 M solution of 2-nitroaniline in a non-polar solvent such

as carbon tetrachloride or dichloromethane. The use of a non-polar solvent minimizes

intermolecular hydrogen bonding.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer 337 grating

spectrophotometer.

Use matched sodium chloride (NaCl) or potassium bromide (KBr) cells with a path length

of 0.5 mm.

Record a background spectrum of the pure solvent.

Data Acquisition:

Record the IR spectrum of the 2-nitroaniline solution from 4000 cm⁻¹ to 400 cm⁻¹.

Ensure the temperature is controlled, for example, at 28 ± 2°C.

Data Analysis:

Identify the asymmetric (ν_as) and symmetric (ν_s) N-H stretching bands, typically in the

3550-3350 cm⁻¹ region.

Calculate the difference between these two frequencies (Δν = ν_as - ν_s). A larger Δν

value compared to a similar molecule without intramolecular hydrogen bonding (e.g., 4-

nitroaniline) indicates the presence of the IHB.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical shift of the amino protons, which is indicative of their

involvement in hydrogen bonding.

Protocol:

Sample Preparation: Dissolve approximately 10-20 mg of 2-nitroaniline in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to obtain optimal resolution.

Data Acquisition:

Acquire a ¹H NMR spectrum.

If desired, acquire a ¹³C NMR spectrum and two-dimensional spectra like COSY and

HSQC for full structural assignment.

Data Analysis:

Identify the signal corresponding to the amino protons. This signal is often a broad singlet

due to quadrupole broadening and exchange.[9]

The downfield chemical shift of the amino protons compared to aniline is evidence for the

deshielding effect of the nitro group and the involvement in hydrogen bonding.

Variable temperature NMR studies can also be performed. A downfield shift of the amino

proton signal upon cooling suggests a strengthening of the hydrogen bond.

Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of 2-nitroaniline, including

bond lengths and angles within the intramolecular hydrogen bond.

Protocol:

Crystal Growth:

Dissolve 2-nitroaniline in a suitable solvent (e.g., ethanol) to create a saturated or near-

saturated solution.

Allow the solvent to evaporate slowly at room temperature.
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Select a single crystal of suitable size and quality for diffraction.

Data Collection:

Mount the crystal on a goniometer head.

Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or

Cu Kα).

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

Process the diffraction data (integration and scaling).

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model against the experimental data using least-squares methods.

This involves refining atomic positions, and thermal parameters.

Data Analysis:

From the final refined structure, determine the bond lengths (N-H, H···O, N···O) and the N-

H···O bond angle of the intramolecular hydrogen bond.

Computational Chemistry (DFT)
Objective: To model the structure of 2-nitroaniline and calculate the energetic and geometric

parameters of the intramolecular hydrogen bond.

Protocol:

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or

GAMESS.

Input Preparation:

Build the initial structure of 2-nitroaniline.
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Select a suitable level of theory, for example, Density Functional Theory (DFT) with the

B3LYP functional and a 6-311+G(d,p) basis set.[4]

Calculation:

Perform a geometry optimization to find the lowest energy conformation.

Follow with a frequency calculation to confirm that the optimized structure is a true

minimum (no imaginary frequencies).

Data Analysis:

From the optimized geometry, extract the bond lengths and angles of the intramolecular

hydrogen bond.

The hydrogen bond energy can be estimated using various methods, such as the atoms in

molecules (AIM) theory or by comparing the energy of the hydrogen-bonded conformer to

a hypothetical non-hydrogen-bonded conformer.

Natural Bond Orbital (NBO) analysis can be used to investigate the donor-acceptor

interactions involved in the hydrogen bond.

Visualizations
Molecular Structure and Intramolecular Hydrogen Bond
// Nodes for atoms N1 [label = "N", pos = "0,1.5!", color = "#4285F4", fontcolor = "#FFFFFF"];

H1 [label = "H", pos = "-0.8,2.0!", color = "#202124"]; H2 [label = "H", pos = "0.8,2.0!", color =

"#202124"]; C1 [label = "C1", pos = "0,0!", color = "#202124"]; C2 [label = "C2", pos =

"1.2,-0.7!", color = "#202124"]; C3 [label = "C3", pos = "1.2,-2.1!", color = "#202124"]; C4 [label

= "C4", pos = "0,-2.8!", color = "#202124"]; C5 [label = "C5", pos = "-1.2,-2.1!", color =

"#202124"]; C6 [label = "C6", pos = "-1.2,-0.7!", color = "#202124"]; N2 [label = "N", pos =

"2.4,0!", color = "#4285F4", fontcolor = "#FFFFFF"]; O1 [label = "O", pos = "2.4,1.2!", color =

"#EA4335", fontcolor = "#FFFFFF"]; O2 [label = "O", pos = "3.4,-0.7!", color = "#EA4335",

fontcolor = "#FFFFFF"];

// Bonds edge [color = "#202124"]; N1 -- C1; N1 -- H1; N1 -- H2; C1 -- C2; C2 -- C3; C3 -- C4;

C4 -- C5; C5 -- C6; C6 -- C1; C2 -- N2; N2 -- O1; N2 -- O2;
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// Hydrogen Bond edge [style = dashed, color = "#34A853"]; H1 -- O1 [label = " N-H···O"]; }

Figure 2: Diagram of 2-Nitroaniline showing the N-H···O intramolecular hydrogen bond.

Experimental Workflow for Characterization

Click to download full resolution via product page

Figure 3: Experimental workflow for the characterization of intramolecular hydrogen bonding in

2-nitroaniline.

Computational Workflow for Analysis

Click to download full resolution via product page

Figure 4: Computational workflow for the analysis of intramolecular hydrogen bonding in 2-
nitroaniline.

Conclusion
The intramolecular hydrogen bond in 2-nitroaniline is a well-characterized and significant

feature that dictates its molecular conformation and influences its chemical and physical

properties. This guide has consolidated key quantitative data and provided detailed

experimental and computational protocols for its investigation. The combination of X-ray

crystallography, IR and NMR spectroscopy, and computational methods provides a powerful

and comprehensive approach to understanding this fundamental non-covalent interaction. The

information presented herein serves as a valuable resource for researchers and professionals

engaged in work where the molecular properties of 2-nitroaniline and related compounds are

of importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b044862?utm_src=pdf-body
https://www.benchchem.com/product/b044862?utm_src=pdf-body-img
https://www.benchchem.com/product/b044862?utm_src=pdf-body
https://www.benchchem.com/product/b044862?utm_src=pdf-body-img
https://www.benchchem.com/product/b044862?utm_src=pdf-body
https://www.benchchem.com/product/b044862?utm_src=pdf-body
https://www.benchchem.com/product/b044862?utm_src=pdf-body
https://www.benchchem.com/product/b044862?utm_src=pdf-body
https://www.benchchem.com/product/b044862?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. neutrons.ornl.gov [neutrons.ornl.gov]

2. m.youtube.com [m.youtube.com]

3. benchchem.com [benchchem.com]

4. NBO [cup.uni-muenchen.de]

5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

6. youtube.com [youtube.com]

7. youtube.com [youtube.com]

8. pubs.acs.org [pubs.acs.org]

9. legacy.batistalab.com [legacy.batistalab.com]

10. Plotting NCI and AIM with Multiwfn and VMD | Home [sofki.github.io]

11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

To cite this document: BenchChem. [An In-Depth Technical Guide to the Intramolecular
Hydrogen Bonding in 2-Nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044862#intramolecular-hydrogen-bonding-in-2-
nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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